molecular formula C14H12O2 B6370886 4-(2-Formylphenyl)-2-methylphenol CAS No. 1262000-63-4

4-(2-Formylphenyl)-2-methylphenol

Cat. No.: B6370886
CAS No.: 1262000-63-4
M. Wt: 212.24 g/mol
InChI Key: QLNLEKFQZXSNNH-UHFFFAOYSA-N
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Description

4-(2-Formylphenyl)-2-methylphenol is an organic compound with the molecular formula C₁₄H₁₂O₂ It consists of a phenol group substituted with a formyl group at the ortho position and a methyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Formylphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the formylation of 2-methylphenol (o-cresol) using a Vilsmeier-Haack reaction. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled conditions to introduce the formyl group at the ortho position relative to the hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Formylphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: 4-(2-Carboxyphenyl)-2-methylphenol.

    Reduction: 4-(2-Hydroxymethylphenyl)-2-methylphenol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-Formylphenyl)-2-methylphenol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound can be used in the development of biochemical assays and as a probe for studying enzyme activities.

    Industry: It can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(2-Formylphenyl)-2-methylphenol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The formyl group can participate in nucleophilic addition reactions, while the phenolic hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a hydroxyl group.

    2-Formylphenylboronic acid: Similar but with the formyl group at the ortho position relative to the boronic acid group.

    4-(2-Hydroxyphenyl)-2-methylphenol: Similar but with a hydroxyl group instead of a formyl group.

Uniqueness

4-(2-Formylphenyl)-2-methylphenol is unique due to the presence of both a formyl group and a phenolic hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(4-hydroxy-3-methylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-8-11(6-7-14(10)16)13-5-3-2-4-12(13)9-15/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNLEKFQZXSNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683698
Record name 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-63-4
Record name 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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